molecular formula C18H15NO4 B12604764 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione CAS No. 651031-68-4

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione

Cat. No.: B12604764
CAS No.: 651031-68-4
M. Wt: 309.3 g/mol
InChI Key: QZHZHEXAGWVZNX-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is a compound with the molecular formula C18H15NO4 and a molecular weight of 309.31600 g/mol . This compound is known for its unique structure, which combines the properties of 4-aminobenzoic acid and 2-methylnaphthalene-1,4-dione. It has various applications in scientific research and industry due to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione typically involves the reaction of 4-aminobenzoic acid with 2-methylnaphthalene-1,4-dione under specific conditions. One common method is the condensation reaction, where the amino group of 4-aminobenzoic acid reacts with the carbonyl group of 2-methylnaphthalene-1,4-dione. This reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreen formulations.

    2-Methylnaphthalene-1,4-dione: Used in the production of dyes and pigments.

Uniqueness

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

651031-68-4

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

4-aminobenzoic acid;2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H8O2.C7H7NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6-3-1-5(2-4-6)7(9)10/h2-6H,1H3;1-4H,8H2,(H,9,10)

InChI Key

QZHZHEXAGWVZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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